Siomicina A
Descripción general
Descripción
Siomycin A is a thiopeptide antibiotic isolated from the fermentation products of the bacterium Streptomyces sioyaensis. Thiopeptides are a class of natural product antibiotics characterized by their complex structures and diverse biological activities. Siomycin A has garnered attention due to its potent antibacterial properties against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
Siomycin A has a wide range of scientific research applications, including:
Chemistry: Siomycin A is used as a model compound for studying the biosynthesis and chemical modification of thiopeptide antibiotics.
Biology: Siomycin A has been shown to inhibit the growth of various human tumor cell lines by inducing apoptosis and affecting the cytoskeleton of tumor cells. It is also used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Siomycin A’s potent antibacterial properties make it a candidate for developing new antibiotics to treat drug-resistant bacterial infections.
Industry: Siomycin A is used in the pharmaceutical industry for developing new antibiotics and anticancer agents.
Mecanismo De Acción
Target of Action
Siomycin A, a thiopeptide antibiotic, primarily targets the Forkhead box M1 (FOXM1) protein . FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, DNA damage repair, and tumorigenesis . Siomycin A selectively inhibits FOXM1 without affecting other members of the Forkhead box family . In addition to FOXM1, Siomycin A also targets brain tumor stem cells partially through a Maternal Embryonic Leucine-Zipper Kinase (MELK)-mediated pathway .
Mode of Action
Siomycin A interacts with its targets by downregulating their expression. For instance, it downregulates the expression of FOXM1 through inhibition of FOXM1 transcriptional activity . Similarly, Siomycin A reduces MELK expression, thereby inhibiting tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by Siomycin A is the FOXM1 signaling pathway. By inhibiting FOXM1, Siomycin A disrupts the normal functioning of this pathway, leading to arrested self-renewal, decreased invasion, and induced apoptosis in cancer cells . In the context of brain tumor stem cells, Siomycin A operates partially through a MELK-mediated pathway .
Result of Action
The primary result of Siomycin A’s action is the inhibition of survival, proliferation, self-renewal, and invasion of cancer cells, particularly glioblastoma multiforme (GBM) cells . It induces apoptosis in these cells but has little or no effect on the growth of non-stem cells in GBM or normal neural stem/progenitor cells . In vivo, Siomycin A significantly reduces tumor growth .
Action Environment
The action of Siomycin A can be influenced by various environmental factors. For instance, the soil bacteria Streptomyces and Bacillus spp. produce thiopeptides , suggesting that the production and availability of Siomycin A could be influenced by the presence and activity of these bacteria in the environment.
Análisis Bioquímico
Biochemical Properties
Siomycin A interacts with various biomolecules in the cell. It has been reported to inhibit the oncogenic transcription factor, forkhead box M1 (FoxM1) . FoxM1 is overexpressed in a number of different carcinomas, and its expression is turned off in terminally differentiated cells . The reduced transcription activity of FoxM1 by Siomycin A was reflected in the downregulation of protein and mRNA levels of FoxM1 and effects on downstream genes .
Cellular Effects
Siomycin A has demonstrated significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation of human tumor cell lines of different origins . As the concentration of Siomycin A increased, the cell density decreased gradually and cells exhibited a morphological change from spindle to spherical shape . Furthermore, Siomycin A was able to selectively induce apoptosis of transformed but not normal cells .
Molecular Mechanism
Siomycin A exerts its effects at the molecular level through several mechanisms. It inhibits FoxM1, preventing the expression of FoxM1-regulated genes, which includes FoxM1 itself . This inhibition is a key initiating event for FoxM1 protein suppression . Siomycin A, along with other proteasome inhibitors, hinders the proteasomal degradation of a negative regulator of FoxM1 (NRFM), which in return directly or indirectly inhibits the activity of FoxM1 as a transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, Siomycin A has shown to inhibit the proliferative ability of a variety of human tumor cell lines over time . The cytoskeleton complexity and morphological changes were increased after administration of Siomycin A . The percentage of apoptotic cells was significantly increased and the expression levels of certain proteins were downregulated by Siomycin A .
Dosage Effects in Animal Models
In animal models, treatment with Siomycin A has been shown to significantly prolong the survival period compared with control mice . This suggests that Siomycin A may have potential therapeutic applications in the treatment of certain types of cancer.
Metabolic Pathways
It is known that Siomycin A inhibits FoxM1, a transcription factor involved in cell cycle progression and proliferation .
Transport and Distribution
Given its ability to inhibit FoxM1, it is likely that Siomycin A can penetrate cells and interact with intracellular targets .
Subcellular Localization
Given its ability to inhibit FoxM1, a nuclear transcription factor, it is likely that Siomycin A can localize to the nucleus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Siomycin A is typically produced through fermentation processes involving Streptomyces sioyaensis. The fermentation broth is subjected to solvent extraction using chloroform or dioxane to recover the antibiotic . Additionally, water-soluble derivatives of Siomycin A have been prepared by modifying its chemical structure to enhance its biological properties .
Industrial Production Methods: Industrial production of Siomycin A involves large-scale fermentation of Streptomyces sioyaensis under controlled conditions. The fermentation broth is then processed to extract and purify Siomycin A. The use of elemental sulfur has been shown to stimulate Siomycin A production during fermentation .
Análisis De Reacciones Químicas
Types of Reactions: Siomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and solubility.
Common Reagents and Conditions:
Oxidation: Siomycin A can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in Siomycin A’s structure using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of Siomycin A with enhanced biological properties and solubility. These derivatives are often more effective in inhibiting bacterial growth and have improved pharmacokinetic profiles .
Comparación Con Compuestos Similares
Thiostrepton: Another thiopeptide antibiotic with similar antibacterial properties.
Thiopeptin: Known for its antibacterial activity and structural similarity to Siomycin A.
Sporangiomycin: Shares a common mode of action with Siomycin A and is used in similar applications.
Actividad Biológica
Siomycin A, a thiazole antibiotic, has garnered significant attention for its biological activities, particularly in the context of cancer treatment. This compound is recognized for its ability to inhibit the transcription factor Forkhead box M1 (FoxM1), which plays a crucial role in cell proliferation and survival in various cancers. This article explores the biological activity of Siomycin A, including its mechanisms of action, effects on tumor cells, and potential therapeutic applications.
Siomycin A exerts its biological effects primarily by targeting FoxM1, leading to the downregulation of several downstream oncogenic proteins. The following table summarizes key mechanisms through which Siomycin A influences cellular processes:
Mechanism | Description |
---|---|
Inhibition of FoxM1 | Directly inhibits FoxM1 transcriptional activity, reducing target gene expression. |
Induction of Apoptosis | Selectively induces apoptosis in transformed cells while sparing normal cells. |
Reduction in Cell Proliferation | Decreases viability and proliferation of various tumor cell lines. |
Cytoskeletal Alterations | Alters cytoskeletal structure, affecting cell morphology and migration. |
Reactive Oxygen Species (ROS) | Induces ROS-mediated cytotoxicity in cancer cells. |
In Vitro Studies
Research has demonstrated that Siomycin A effectively inhibits the growth of multiple human cancer cell lines, including pancreatic (MiaPaCa-2), ovarian (PA1, OVCAR3), and glioblastoma multiforme (GBM) cells. For instance:
- Cell Viability : In a study using the MiaPaCa-2 cell line, treatment with Siomycin A resulted in a dose-dependent decrease in cell density and induced morphological changes from spindle to spherical shapes, indicating impaired proliferation .
- Apoptosis Induction : Flow cytometry analyses revealed a significant increase in apoptotic cells following Siomycin A treatment, correlating with downregulation of matrix metalloproteinases (MMP-2 and MMP-9) and α-tubulin .
In Vivo Studies
Siomycin A has also shown promising results in animal models:
- In a study involving immunodeficient mice with intracranial GBM tumors derived from stem-like GBM cells, pretreatment with Siomycin A significantly reduced tumor size and improved survival rates compared to controls .
- The compound was found to effectively reduce MELK expression in these stem-like cells, further supporting its role as a targeted therapy for aggressive brain tumors .
Case Studies and Clinical Implications
Several case studies highlight the potential clinical applications of Siomycin A:
- In glioblastoma research, Siomycin A's ability to induce apoptosis selectively in malignant cells while preserving normal neural progenitor cells presents an attractive therapeutic avenue for treating this lethal cancer type .
- Combination therapies involving Siomycin A and other chemotherapeutics like cisplatin have shown enhanced efficacy against ovarian cancer cell lines, suggesting that Siomycin A may be beneficial as part of multi-drug regimens .
Propiedades
Número CAS |
12656-09-6 |
---|---|
Fórmula molecular |
C71H81N19O18S5 |
Peso molecular |
1648.9 g/mol |
Nombre IUPAC |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |
Clave InChI |
AKFVOKPQHFBYCA-KJULAZMPSA-N |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
SMILES isomérico |
C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |
SMILES canónico |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Apariencia |
White solid |
Sinónimos |
1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.